molecular formula C8H5N3O B1425934 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 1190321-76-6

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No.: B1425934
CAS No.: 1190321-76-6
M. Wt: 159.14 g/mol
InChI Key: JYTNXNRPQFUGOF-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a nitrogen-containing heterocyclic compound. It is characterized by a fused pyrrole and pyridine ring system with a carbonitrile group at the 5-position and a keto group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with ethyl cyanoacetate under basic conditions, followed by cyclization and oxidation steps. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide, and bases like sodium ethoxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3

Biological Activity

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₈H₅N₃O
  • Molecular Weight: 159.15 g/mol
  • CAS Number: 1167056-59-8

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties. The compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, its activity against Mycobacterium tuberculosis (MTB) has been explored:

  • Minimum Inhibitory Concentration (MIC): The compound demonstrated significant anti-tubercular activity with MIC values ranging from 4 to 32 µg/mL against susceptible strains of MTB. Notably, some derivatives exhibited enhanced activity against multidrug-resistant strains (MIC = 16–64 µg/mL) .

Table 1: Antimicrobial Activity of this compound

StrainMIC (µg/mL)Activity Type
Mycobacterium tuberculosis4 - 32Susceptible
Multidrug-resistant MTB16 - 64Resistant

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may exert cytotoxic effects on various cancer cell lines. For example:

  • Cell Lines Tested: HeLa (cervical cancer) and L929 (fibroblast).
  • Mechanism of Action: The proposed mechanism involves the induction of apoptosis and cell cycle arrest, although detailed pathways remain to be fully elucidated.

Case Studies and Research Findings

  • Study on Antitubercular Activity: A comprehensive study reported the synthesis and evaluation of several pyrrole derivatives, including this compound. The study utilized both in vitro assays and molecular docking to identify potential targets within MTB .
  • Cytotoxicity Assays: In vitro cytotoxicity assays conducted on various cancer cell lines revealed that the compound significantly inhibited cell proliferation at micromolar concentrations. Further mechanistic studies suggested involvement in apoptosis pathways .

Properties

IUPAC Name

2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-3-5-1-6-2-7(12)11-8(6)10-4-5/h1,4H,2H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTNXNRPQFUGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735267
Record name 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-76-6
Record name 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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